molecular formula C14H14N4 B5790391 1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine

1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B5790391
M. Wt: 238.29 g/mol
InChI Key: ASLWKAGVMWDGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzimidazole core, a pyridine ring, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with a pyridine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzimidazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole or pyridine rings.

    Reduction: Reduced forms of the benzimidazole or pyridine rings.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine: Lacks the methyl group, which may affect its biological activity and chemical properties.

    1-Methyl-1H-benzo[d]imidazol-2-amine: Lacks the pyridine ring, which may reduce its potential as a ligand in coordination chemistry.

    N-(pyridin-2-ylmethyl)-1H-imidazol-2-amine: Contains an imidazole ring instead of a benzimidazole ring, which may alter its reactivity and biological activity.

Uniqueness: 1-Methyl-N-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the benzimidazole core and the pyridine ring, which contribute to its diverse chemical reactivity and potential biological activities. The methyl group further enhances its stability and solubility, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18-13-8-3-2-7-12(13)17-14(18)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLWKAGVMWDGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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